![molecular formula C7H5BrFIO B12104469 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene](/img/structure/B12104469.png)
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene is an organic compound with the molecular formula C7H5BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, iodine, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable benzene derivative. For instance, 4-bromo-2-fluoro-6-iodophenol can be used as a precursor. The methoxy group is introduced via methylation using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound is prone to nucleophilic substitution reactions. For example, the iodine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions, altering the oxidation state of the halogens.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling, where the halogens are replaced by other groups through palladium-catalyzed processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products depend on the specific reactions. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can introduce various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene is used as a building block for the synthesis of more complex molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in organic synthesis and medicinal chemistry.
Biology and Medicine
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals or polymers with specific electronic properties. Its reactivity also makes it useful in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene depends on its specific application. In chemical reactions, the presence of multiple halogens and a methoxy group influences its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions or participate in oxidative and reductive processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-fluoro-2-methoxy-benzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-3-iodo-2-methoxy-benzene: Lacks the fluorine atom, affecting its electronic properties.
1-Fluoro-3-iodo-2-methoxy-benzene: Lacks the bromine atom, altering its reactivity profile.
Uniqueness
5-Bromo-1-fluoro-3-iodo-2-methoxy-benzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring, along with a methoxy group. This specific arrangement allows for selective reactions and functionalization, making it a versatile compound in synthetic chemistry and various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H5BrFIO |
---|---|
Molekulargewicht |
330.92 g/mol |
IUPAC-Name |
5-bromo-1-fluoro-3-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
MRMQNLRILMCQFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1I)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.